molecular formula C13H22INO B14226516 3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one CAS No. 825611-31-2

3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one

Cat. No.: B14226516
CAS No.: 825611-31-2
M. Wt: 335.22 g/mol
InChI Key: YCLDLWNVCCXEOO-UHFFFAOYSA-N
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Description

3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Chemical Reactions Analysis

3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the iodo group.

    Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving the modulation of biological pathways due to its structural similarity to naturally occurring piperidine alkaloids.

    Medicine: Research into its potential therapeutic effects, such as its use in the development of new pharmaceuticals, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one can be compared to other piperidine derivatives, such as:

    3-(4,4-Dimethylhexylidene)piperidin-2-one: Lacks the iodo group, which may result in different reactivity and biological activity.

    3-(6-Bromo-4,4-dimethylhexylidene)piperidin-2-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

825611-31-2

Molecular Formula

C13H22INO

Molecular Weight

335.22 g/mol

IUPAC Name

3-(6-iodo-4,4-dimethylhexylidene)piperidin-2-one

InChI

InChI=1S/C13H22INO/c1-13(2,8-9-14)7-3-5-11-6-4-10-15-12(11)16/h5H,3-4,6-10H2,1-2H3,(H,15,16)

InChI Key

YCLDLWNVCCXEOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=C1CCCNC1=O)CCI

Origin of Product

United States

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